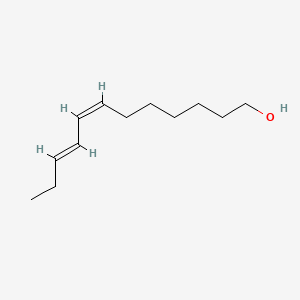
(7Z,9E)-Dodeca-7,9-dienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,9E)-Dodeca-7,9-dienol is an organic compound belonging to the class of unsaturated alcohols. It is characterized by the presence of two double bonds in the 7th and 9th positions of a 12-carbon chain, with the double bonds in the Z and E configurations, respectively. This compound is notable for its role in various biological processes, particularly as a component of insect pheromones.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7Z,9E)-Dodeca-7,9-dienol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 1-dodecene.
Formation of the First Double Bond: The first double bond is introduced at the 7th position through a process of selective hydrogenation or dehydrogenation.
Formation of the Second Double Bond: The second double bond is introduced at the 9th position using a similar method, ensuring the correct Z and E configurations.
Reduction to Alcohol: The final step involves the reduction of the terminal carbon to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecadienyl halides.
Applications De Recherche Scientifique
(7Z,9E)-Dodeca-7,9-dienol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Plays a role in the study of insect behavior, particularly in the context of pheromone research.
Industry: Used in the formulation of fragrances and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (7Z,9E)-Dodeca-7,9-dienol involves its interaction with specific receptors in insects, particularly those involved in pheromone detection. The compound binds to olfactory receptors, triggering a cascade of molecular events that result in behavioral responses such as mating or aggregation.
Comparaison Avec Des Composés Similaires
(7Z,9E)-Dodeca-7,9-dienyl acetate: A closely related compound with an acetate group instead of a hydroxyl group.
(7Z,9E)-2-Methyl-7,9-octadecadiene: Another compound with similar double bond configurations but a different carbon chain length.
Uniqueness: (7Z,9E)-Dodeca-7,9-dienol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
54364-60-2 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(7E,9Z)-dodeca-7,9-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6,13H,2,7-12H2,1H3/b4-3-,6-5+ |
Clé InChI |
SSGXHMNJZLXQIW-DNVGVPOPSA-N |
SMILES |
CCC=CC=CCCCCCCO |
SMILES isomérique |
CC/C=C\C=C\CCCCCCO |
SMILES canonique |
CCC=CC=CCCCCCCO |
Key on ui other cas no. |
54364-60-2 |
Synonymes |
7,9-dodecadienol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1212115.png)

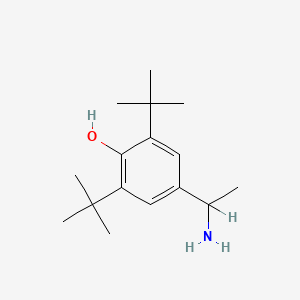

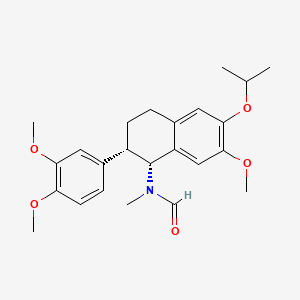

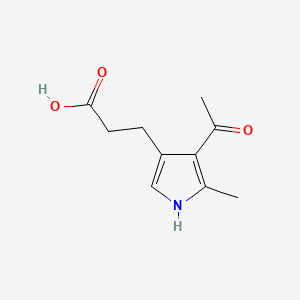


![N'-[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1212127.png)
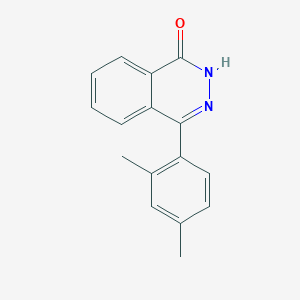
![[2-(5-Methyl-2-thiophenyl)-4-quinolinyl]-(1-pyrrolidinyl)methanone](/img/structure/B1212130.png)


